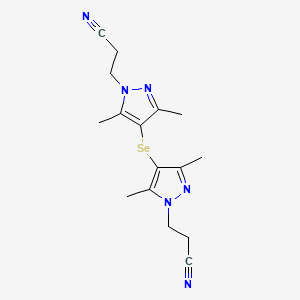
3,3'-(4,4'-selenobis(3,5-dimethyl-1H-pyrazole-4,1-diyl))dipropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-(4,4’-Selenobis(3,5-dimethyl-1H-pyrazole-4,1-diyl))dipropanenitrile is a complex organic compound featuring a selenium atom bonded to two pyrazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(4,4’-selenobis(3,5-dimethyl-1H-pyrazole-4,1-diyl))dipropanenitrile typically involves the reaction of 3,5-dimethyl-1H-pyrazole with selenium reagents under controlled conditions. One common method includes the use of selenium dioxide as a selenium source, which reacts with 3,5-dimethyl-1H-pyrazole in the presence of a base to form the selenobis compound. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow reactors for large-scale production.
化学反应分析
Types of Reactions
3,3’-(4,4’-Selenobis(3,5-dimethyl-1H-pyrazole-4,1-diyl))dipropanenitrile can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The pyrazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include selenoxide, selenone, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
3,3’-(4,4’-Selenobis(3,5-dimethyl-1H-pyrazole-4,1-diyl))dipropanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying selenium chemistry.
Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals and studying selenium’s role in biological systems.
Medicine: Research is ongoing to explore its potential as an antioxidant or anticancer agent due to selenium’s known biological activities.
Industry: It may be used in the development of new materials with unique electronic or optical properties
作用机制
The mechanism of action of 3,3’-(4,4’-selenobis(3,5-dimethyl-1H-pyrazole-4,1-diyl))dipropanenitrile is not fully understood. it is believed that the selenium atom plays a crucial role in its biological activity. Selenium can interact with various molecular targets, including enzymes and proteins, potentially leading to antioxidant effects or modulation of cellular pathways .
相似化合物的比较
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative without the selenium atom.
Selenomethionine: An amino acid containing selenium, used as a dietary supplement and in biological studies.
Uniqueness
3,3’-(4,4’-Selenobis(3,5-dimethyl-1H-pyrazole-4,1-diyl))dipropanenitrile is unique due to its dual pyrazole rings linked by a selenium atom, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
3-[4-[1-(2-cyanoethyl)-3,5-dimethylpyrazol-4-yl]selanyl-3,5-dimethylpyrazol-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6Se/c1-11-15(13(3)21(19-11)9-5-7-17)23-16-12(2)20-22(14(16)4)10-6-8-18/h5-6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKGKBTXGXGYJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC#N)C)[Se]C2=C(N(N=C2C)CCC#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6Se |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

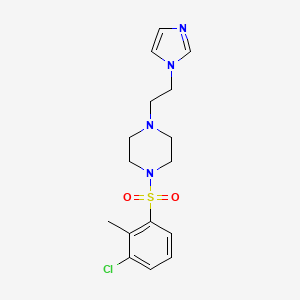
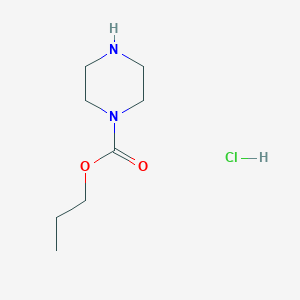


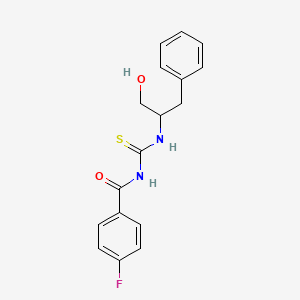
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2745546.png)

![N-[1-(6-cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide](/img/structure/B2745549.png)
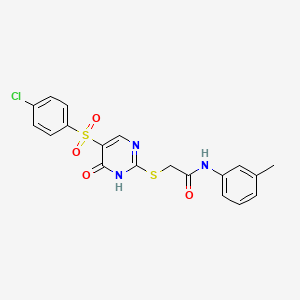
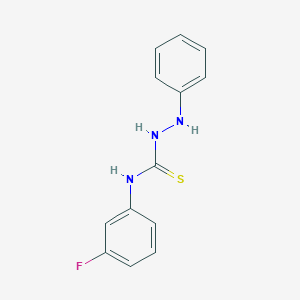

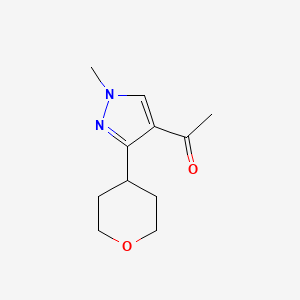
![tert-butyl N-{3-[(methanesulfonyloxy)methyl]-3,4-dihydro-2H-1-benzopyran-3-yl}carbamate](/img/structure/B2745555.png)
